molecular formula C13H11NO3 B069167 Benzyl 6-hydroxynicotinate CAS No. 191157-01-4

Benzyl 6-hydroxynicotinate

Cat. No. B069167
M. Wt: 229.23 g/mol
InChI Key: HGBIRINXNOIQIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzyl 6-hydroxynicotinate involves complex reactions, including the use of Ru(II) complexes with specific hydrazides, showcasing intricate synthesis routes involving elemental analysis, spectroscopic techniques, and crystal X-ray diffraction studies (Nataraj Chitrapriya et al., 2011). Another method employs palladium-catalyzed Suzuki–Miyaura cross-coupling followed by oxidative lactonization, presenting a novel route for synthesizing benzo[c]chromen-6-ones (Raju Singha et al., 2013).

Molecular Structure Analysis

Investigations into molecular structures, including benzoic acid derivatives, utilize gas-phase electron diffraction and theoretical calculations to determine structural parameters, highlighting the importance of internal hydrogen bonding and conformational stability (K. Aarset et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of Benzyl 6-hydroxynicotinate derivatives includes hydroxylation reactions, where specific enzymes catalyze the transformation of benzoic acid derivatives to salicylic acid, illustrating enzymatic mechanisms and substrate specificity (José León et al., 1995).

Physical Properties Analysis

The physical properties of related compounds, such as those undergoing Suzuki–Miyaura cross-coupling and oxidative lactonization, are influenced by their molecular structure and synthesis routes, affecting their stability, solubility, and crystalline forms (Raju Singha et al., 2013).

Chemical Properties Analysis

Chemical transformations, such as N-hydroxylation, exhibit significant changes in biological activity, indicating the potential for diverse applications in chemical and biological research. These transformations can enhance specific properties, such as anti-HIV activities, showcasing the compound's versatility and functional adaptability (Xiaowan Tang et al., 2015).

Scientific Research Applications

Catalytic Applications

In the field of catalysis, vanadyl acetylacetonate grafted on ordered mesoporous silica KIT-6 has shown enhanced catalytic performance for the direct hydroxylation of benzene to phenol, a key reaction in green chemistry. This methodology utilizes amine-functionalized KIT-6 as a catalytic support, maintaining the mesoporous structure while immobilizing the catalyst, leading to improved catalytic activities under certain conditions (Xu et al., 2019).

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds related to Benzyl 6-hydroxynicotinate, have been studied for their corrosion inhibition properties on mild steel in acidic solutions. These compounds adhere to the Langmuir isotherm model, suggesting a mix of physical and chemical adsorption processes on the metal surface, which could be beneficial in developing new corrosion inhibitors (Chafiq et al., 2020).

Spectroscopy

The gas-phase structure of deprotonated 6-hydroxynicotinic acid has been elucidated through infrared multiple-photon dissociation spectroscopy, providing insights into the tautomerization of N-heterocyclic compounds. This research is foundational for understanding the behavior of similar compounds in various environments (van Stipdonk et al., 2014).

Biocatalysis

The conversion of nicotinic acid to 6-hydroxynicotinate by nicotinate dehydrogenase in Pseudomonas putida KT2440 highlights the potential for producing pharmaceutical intermediates through microbial biocatalysis. This pathway demonstrates the utility of genetically engineered bacteria in creating valuable chemical products from simple precursors (Yang et al., 2008).

Materials Science

Research into the modification of 6-hydroxynicotinic acid by grafting to a silica network for the preparation of organic–inorganic molecular-based hybrid materials indicates potential applications in luminescent materials. This approach utilizes the hybrid materials' photophysical properties for potential use in various technological applications (Zhao & Yan, 2005).

Safety And Hazards

Benzyl 6-hydroxynicotinate has been classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) . The precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention) .

properties

IUPAC Name

benzyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIRINXNOIQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427468
Record name BENZYL 6-HYDROXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-hydroxynicotinate

CAS RN

191157-01-4
Record name BENZYL 6-HYDROXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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